molecular formula C11H10O3 B101580 1-(5-Methoxy-1-benzofuran-3-yl)ethanone CAS No. 17249-69-3

1-(5-Methoxy-1-benzofuran-3-yl)ethanone

Cat. No. B101580
CAS RN: 17249-69-3
M. Wt: 190.19 g/mol
InChI Key: HPOZQZRTVYGUIS-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1-benzofuran-3-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The methoxy group at the fifth position and the ethanone moiety at the first position on the benzofuran ring are indicative of the compound's potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been described in the literature. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups at the fifth position of the benzofuran ring were synthesized from 2-(2-formylphenoxy)alkanoic acids . This suggests that a similar synthetic approach could be applied to synthesize 1-(5-Methoxy-1-benzofuran-3-yl)ethanone by starting with the appropriate formylphenoxy alkanoic acid and introducing the methoxy group at the correct position.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The substitution pattern on the benzofuran core, such as the methoxy group in the 5-position, can significantly influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The presence of the ethanone group allows for nucleophilic addition reactions, while the aromatic system can participate in electrophilic substitution reactions. The methoxy group can influence the reactivity of the compound by directing electrophilic substitution to certain positions on the benzene ring . Additionally, the nitro group in related compounds can be selectively reduced to an amino group under catalytic conditions, indicating that similar functional group transformations might be possible for 1-(5-Methoxy-1-benzofuran-3-yl)ethanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like 1-(5-Methoxy-1-benzofuran-3-yl)ethanone are influenced by their molecular structure. The presence of the methoxy group can increase the lipophilicity of the compound, potentially affecting its solubility and absorption characteristics. The electronic properties of the benzofuran core and substituents also determine the compound's UV absorption, which is relevant for spectroscopic identification and analysis .

Relevant Case Studies

While the provided data does not include specific case studies on 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, the synthesis and characterization of similar benzofuran derivatives have been reported. These compounds have been evaluated for their antimicrobial and antioxidant activities, and their biological properties have been supported by docking studies . This indicates that 1-(5-Methoxy-1-benzofuran-3-yl)ethanone could also possess interesting biological activities and could be a candidate for further pharmacological studies.

Scientific Research Applications

Synthesis and Bioevaluation of Antimitotic Agents

Benzofuran derivatives, including 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, have been synthesized and evaluated for their antimitotic activity. A study by Umesha et al. (2018) synthesized benzofuran linked tetralones exhibiting antimitotic activity, highlighting the potential use of these compounds in developing antimitotic agents (Umesha, Sowbhagy, & Basavaraju, 2018).

Optoelectronic Applications

Coskun et al. (2019) investigated the optoelectronic properties of benzofuran substituted chalcone derivatives. These compounds, derived from 1-(5-Methoxy-1-benzofuran-3-yl)ethanone, showed promising applications in electronic and optoelectronic devices due to their UV spectra, mass extinction, band structure, and optical properties (Coskun, Gunduz, & Coskun, 2019).

Polymer Chemistry

In polymer chemistry, 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, a derivative of the target compound, has been used to synthesize methacrylate polymers with chalcone side groups. These polymers exhibit unique dielectric and thermal properties, useful for various applications in materials science. The study by Çelik and Coskun (2018) demonstrates the potential of benzofuran derivatives in creating advanced polymeric materials (Çelik & Coskun, 2018).

Anticancer Activity

New 2-acetylbenzofuran-Chalcone hybrids derived from benzofuran compounds have been synthesized and tested for their anticancer activities. Coskun et al. (2021) designed and synthesized these compounds, evaluating their effectiveness against human breast and lung cancer cell lines. The findings indicate the potential of benzofuran derivatives as anticancer agents, offering a new avenue for cancer treatment research (Coskun, Dalkılıç, Dalkilic, & Coskun, 2021).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

As for future directions, while specific information for “1-(5-Methoxy-1-benzofuran-3-yl)ethanone” is not available, benzofuran derivatives have been studied for their potential in various fields, including as antimicrobial agents .

properties

IUPAC Name

1-(5-methoxy-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-14-11-4-3-8(13-2)5-9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZQZRTVYGUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970077
Record name 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-1-benzofuran-3-yl)ethanone

CAS RN

5476-64-2
Record name 1-(5-Methoxy-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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